1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Description
Key Computational Observations:
- Cyclohexane Ring Geometry : The ring adopts a chair conformation , with the ketone group at position 4 and the 3-chlorophenyl group at position 1 occupying equatorial positions to minimize steric strain.
- Torsional Angles : The dihedral angle between the phenyl ring and the cyclohexane ring is approximately 45° , optimizing π-orbital overlap between the aromatic system and the ketone.
- Hydrogen Bonding : The carboxylic acid group forms an intramolecular hydrogen bond with the ketone oxygen (O···H distance: ~2.1 Å), stabilizing the planar configuration of the carboxylate moiety.
| Parameter | Value |
|---|---|
| Calculated dipole moment | 4.2 D |
| van der Waals volume | 212.7 ų |
These models suggest that steric and electronic effects dominate the compound’s conformational preferences.
Comparative Structural Analysis with Related Oxocyclohexanecarboxylic Acid Derivatives
The structural features of this compound distinguish it from other oxocyclohexanecarboxylic acids:
Table 1: Structural Comparison of Key Derivatives
Key Differences:
- Aryl Substitution : The 3-chlorophenyl group introduces steric bulk and electronic effects absent in simpler derivatives like 4-oxocyclohexanecarboxylic acid.
- Ketone Position : Moving the ketone from C4 (as in this compound) to C2 or C3 alters ring strain and hydrogen-bonding patterns.
- Symmetry : Derivatives without aryl groups (e.g., 4-oxocyclohexanecarboxylic acid) exhibit higher symmetry, simplifying their NMR spectra compared to the asymmetric 1-(3-chlorophenyl) variant.
These structural variations directly impact applications in organic synthesis and drug design, where subtle changes in substituent placement dictate reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHQIXYCYJHTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607354 | |
| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887978-71-4 | |
| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: Bromine substituent instead of chlorine.
1-(3-Chlorophenyl)-4-hydroxycyclohexanecarboxylic Acid: Hydroxyl group instead of a ketone.
Uniqueness: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The ketone group also provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.
Biological Activity
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS No. 887978-71-4) is an organic compound featuring a cyclohexane ring substituted with a 3-chlorophenyl group and a carboxylic acid group. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Cyclohexane Ring : Provides a stable framework for various chemical modifications.
- 3-Chlorophenyl Group : Influences reactivity and biological interactions.
- Carboxylic Acid Group : Facilitates hydrogen bonding and interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group enhances binding affinity to enzyme active sites, potentially leading to inhibition of inflammatory pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing pain and inflammation.
- Protein Interactions : It may interfere with protein-protein interactions, which is crucial for various cellular functions.
Biological Activity Data
Research findings indicate that this compound exhibits significant biological activities:
| Activity | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced inflammation in animal models | |
| Analgesic | Pain relief observed in preclinical studies | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent.
- Analgesic Properties : In a tail-flick test, the compound exhibited dose-dependent analgesic effects, suggesting its utility in pain management therapies.
- Anticancer Activity : Preliminary studies showed that the compound inhibited the growth of various cancer cell lines, including those representative of colorectal cancer, highlighting its potential as an anticancer therapeutic agent.
Comparative Analysis
When compared to similar compounds, this compound shows unique properties that enhance its biological activity:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | Chlorine at para position | Similar but less potent |
| 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic Acid | Bromine substituent | Altered reactivity |
| 1-(3-Chlorophenyl)-4-hydroxycyclohexanecarboxylic Acid | Hydroxyl group instead of ketone | Enhanced solubility |
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclohexane ring with a 3-chlorophenyl group and a carboxylic acid functionality. Its structure allows for various chemical modifications, making it versatile for multiple applications.
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory and Analgesic Properties : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways. Studies have shown that it reduces edema in animal models, indicating potential as an anti-inflammatory agent.
- Anticancer Activity : Preliminary studies suggest that 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid inhibits the proliferation of cancer cell lines, including those associated with colorectal cancer .
| Activity | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced inflammation in animal models | |
| Analgesic | Pain relief observed in preclinical studies | |
| Anticancer | Inhibition of cancer cell proliferation |
2. Biochemistry
- The compound interacts with biological macromolecules, enhancing binding affinity due to its carboxylic acid group, which can form hydrogen bonds with active site residues of enzymes.
3. Materials Science
- Utilized in the synthesis of polymers and advanced materials due to its unique structural properties. It serves as a ligand in transition metal catalysis for various organic transformations.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Properties
In a tail-flick test, the compound exhibited dose-dependent analgesic effects, suggesting its utility in pain management therapies.
Case Study 3: Anticancer Activity
Preliminary studies showed that the compound inhibited the growth of various cancer cell lines, including those representative of colorectal cancer, highlighting its potential as an anticancer therapeutic agent.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. This reaction is critical for modifying solubility and bioavailability.
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Dehydration completes ester formation.
Reduction of the Ketone Group
The 4-oxo group is susceptible to reduction, yielding secondary alcohol derivatives.
Mechanism : NaBH<sub>4</sub> delivers hydride to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.
Decarboxylation
The β-keto acid structure facilitates thermal or base-mediated decarboxylation, producing CO<sub>2</sub> and a cyclohexanone derivative.
Mechanism : The enol intermediate stabilizes the transition state, releasing CO<sub>2</sub> and forming the ketone.
Acyl Chloride Formation
The carboxylic acid converts to an acyl chloride, a precursor for amides or anhydrides.
Mechanism : Nucleophilic attack by chloride on the protonated carboxylic acid, followed by displacement of leaving groups (e.g., SO<sub>2</sub>).
Nucleophilic Addition to the Ketone
The ketone participates in Grignard or organometallic additions, expanding structural diversity.
Mechanism : Grignard reagents attack the carbonyl carbon, forming an alkoxide that protonates to yield the alcohol.
Lactonization
Intramolecular esterification occurs if a hydroxyl group is introduced near the carboxylic acid (e.g., via ketone reduction).
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acid-catalyzed cyclization | H<sub>2</sub>SO<sub>4</sub>, Δ | Five- or six-membered lactone | Favored for γ- or δ-hydroxy acids . |
Mechanism : Cyclization via nucleophilic attack of the hydroxyl oxygen on the protonated carboxylic acid.
Amidation
The acyl chloride intermediate reacts with amines to form amides, relevant to drug design.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Amine coupling | RNH<sub>2</sub>, base | 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxamide | High-yield with primary amines . |
Mechanism : Nucleophilic substitution at the acyl chloride carbon by the amine.
Key Research Findings
-
Selectivity Challenges : Reduction of the ketone without affecting the carboxylic acid requires careful choice of reagents (e.g., NaBH<sub>4</sub> over LiAlH<sub>4</sub>) .
-
Decarboxylation Kinetics : The β-keto structure accelerates decarboxylation by 10<sup>3</sup>-fold compared to non-β-keto acids .
-
Steric Effects : The 3-chlorophenyl group hinders nucleophilic attack at the cyclohexane ring’s 1-position, directing reactivity to the ketone and carboxylic acid .
Preparation Methods
Procedure :
- Substrate Preparation : Cyclohexane-1,4-dione is reacted with 3-chlorobenzoyl chloride under anhydrous AlCl₃ catalysis in dichloromethane.
- Cyclization : The intermediate undergoes intramolecular cyclization at 80°C for 6–8 hours.
- Oxidation : The resulting 4-hydroxy intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Purity (HPLC) | >95% |
| Reaction Time | 12–14 hours |
Advantages : High regioselectivity for the 4-oxo position.
Limitations : Requires toxic chromium-based oxidants.
Oxidative Dearomatization Strategy
This approach leverages palladium-catalyzed C–H activation to install the 3-chlorophenyl group.
Procedure :
- Starting Material : 4-Oxocyclohexanecarboxylic acid is treated with 3-chloroiodobenzene in DMF.
- Catalysis : Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) facilitate coupling at 100°C.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74% |
| TON (Turnover Number) | 14.8 |
| Solvent System | DMF/H₂O (4:1) |
Advantages : Avoids harsh acids; scalable for industrial use.
Limitations : High catalyst loading increases cost.
Enzymatic Resolution of Racemic Mixtures
For enantioselective synthesis, lipases are employed to resolve racemic intermediates.
Procedure :
- Esterification : Racemic 4-oxocyclohexanecarboxylic acid is converted to its methyl ester.
- Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0).
- Separation : The remaining (S)-ester is saponified to yield the acid.
Key Data :
| Parameter | Value |
|---|---|
| ee (Enantiomeric Excess) | >98% |
| Enzyme Load | 20 mg/mmol substrate |
| Temperature | 37°C |
Advantages : Eco-friendly; high stereocontrol.
Limitations : Requires specialized enzyme handling.
One-Pot Tandem Aldol-Knoevenagel Reaction
A green chemistry approach using sulfamic acid as a bifunctional catalyst.
Procedure :
- Aldol Condensation : 3-Chlorobenzaldehyde reacts with cyclohexanone in ethanol.
- Knoevenagel Cyclization : The aldol adduct undergoes dehydration to form the 4-oxo ring.
- Acidification : Glacial acetic acid quenches the reaction, precipitating the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 81% |
| Catalyst Load | 10 mol% |
| Solvent | Ethanol (recyclable) |
Advantages : Atom-economical; avoids toxic reagents.
Limitations : Moderate yield compared to traditional methods.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 62–68 | >95 | 12.5 | High (Cr waste) |
| Palladium Catalysis | 74 | 98 | 28.0 | Moderate (Pd recovery) |
| Enzymatic Resolution | 55–60 | 99 | 45.0 | Low |
| Tandem Reaction | 81 | 97 | 9.8 | Low |
Recommendation : The tandem Aldol-Knoevenagel method offers the best balance of yield, cost, and sustainability.
Critical Research Findings
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency in Pd-catalyzed routes but complicate purification.
- Catalyst Recycling : Immobilized CAL-B retains 85% activity after five cycles, reducing enzymatic synthesis costs.
- Byproduct Formation : Friedel-Crafts methods generate chlorinated side products (~8%), necessitating rigorous chromatography.
Q & A
Basic: How can researchers optimize the synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid to improve yield and purity?
Answer:
Synthetic optimization typically involves adjusting reaction conditions such as temperature, catalyst loading, and solvent polarity. For example:
- Friedel-Crafts acylation or cyclohexane ring functionalization (e.g., Claisen condensation) may be used to introduce the chlorophenyl and oxo groups. Solvent choice (e.g., DMF or THF) impacts reaction kinetics and byproduct formation .
- Purification methods : Recrystallization using ethanol/water mixtures (as seen in structurally similar compounds like 4-(4-Chlorophenyl)cyclohexanecarboxylic acid) can enhance purity to ≥98% (HPLC), with residual solvents controlled via vacuum drying .
- Monitoring : Real-time TLC or HPLC analysis helps track intermediate formation and minimize side reactions like cis/trans isomerization .
Advanced: How can conflicting spectroscopic data (e.g., NMR, XRD) for derivatives of this compound be resolved?
Answer:
Contradictions often arise from conformational flexibility or crystallographic packing effects. Methodological approaches include:
- Dynamic NMR (DNMR) : To study ring-flipping or keto-enol tautomerism in solution, which may explain split peaks in H NMR .
- Comparative crystallography : X-ray diffraction of single crystals (e.g., ethyl 6-(4-chlorophenyl)-4-aryl derivatives) reveals solid-state conformations, aiding in assigning stereochemistry .
- Computational modeling : DFT calculations (e.g., Gaussian) predict optimized geometries and NMR chemical shifts, reconciling experimental vs. theoretical data .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
Key techniques include:
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and ketone groups (C=O ~1680 cm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 278.30 g/mol for a dimethoxy analog) and fragmentation patterns .
- HPLC with UV/RI detection : Quantifies purity (>98%) and monitors degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
Advanced: How does the electron-withdrawing 3-chlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The meta-chloro substituent deactivates the phenyl ring via inductive effects, reducing electrophilicity at the carbonyl carbon. This necessitates:
- Stronger nucleophiles : Amines or Grignard reagents may require elevated temperatures or Lewis acid catalysts (e.g., AlCl) for efficient substitution .
- Steric considerations : Substituent orientation (e.g., para vs. meta) affects accessibility to the reaction site, as shown in substituted cyclohexanecarboxylic acid derivatives .
- Kinetic vs. thermodynamic control : Competing pathways (e.g., esterification vs. decarboxylation) can be modulated using solvent polarity (aprotic vs. protic) .
Basic: What are the solubility challenges for this compound, and how can they be addressed experimentally?
Answer:
The compound is poorly soluble in water due to its hydrophobic cyclohexane core. Strategies include:
- Co-solvent systems : Methanol/water or DMSO/water mixtures improve solubility for biological assays .
- Salt formation : Reacting with bases (e.g., NaOH) generates water-soluble carboxylate salts, enhancing bioavailability .
- Micellar encapsulation : Surfactants like Tween-80 stabilize aqueous dispersions for in vitro studies .
Advanced: What strategies are effective in resolving discrepancies between in silico predictions and experimental bioactivity data?
Answer:
Discrepancies may stem from unmodeled protein-ligand dynamics or solvent effects. Solutions involve:
- MD simulations : GROMACS or AMBER simulations assess binding stability under physiological conditions (pH 7.4, 310 K) .
- Free-energy perturbation (FEP) : Quantifies energy differences between predicted and observed binding poses .
- Metabolite profiling : LC-MS identifies metabolic byproducts (e.g., hydroxylated derivatives) that alter activity .
Basic: How can researchers mitigate hazards during handling of this compound?
Answer:
Safety protocols include:
- PPE : Gloves and goggles to prevent dermal/ocular exposure, as recommended for structurally similar chlorophenyl compounds .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal via licensed services .
Advanced: What role does stereochemistry play in modulating the compound’s biological activity?
Answer:
Stereochemical variations (e.g., axial vs. equatorial substituents) significantly impact receptor binding. For example:
- Cis/trans isomerism : In cyclohexane derivatives, cis-configurations enhance membrane permeability due to reduced polarity .
- Enantiomeric selectivity : Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers, revealing differential inhibition of enzymes like cyclooxygenase-2 .
- Conformational locking : Introducing rigid groups (e.g., fluorinated analogs) stabilizes bioactive conformers, as seen in factor Xa inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
